Urea, 1,1-dipropyl-3-methyl-

Description

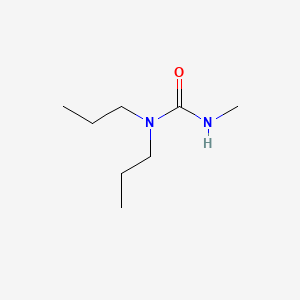

Structure

2D Structure

3D Structure

Properties

CAS No. |

36614-21-8 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-methyl-1,1-dipropylurea |

InChI |

InChI=1S/C8H18N2O/c1-4-6-10(7-5-2)8(11)9-3/h4-7H2,1-3H3,(H,9,11) |

InChI Key |

ODJCKHUIAVVZBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)NC |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for the Production of 1,1 Dipropyl 3 Methylurea

Established Synthetic Pathways for N,N'-Disubstituted Ureas

Historically, the synthesis of N,N'-disubstituted and polysubstituted ureas has been dominated by methods involving highly reactive and often toxic reagents. The most common and traditional approach involves the reaction of an amine with an isocyanate. For the synthesis of 1,1-dipropyl-3-methylurea, this would involve the reaction of dipropylamine (B117675) with methyl isocyanate.

Another widely used, though hazardous, method is the use of phosgene (B1210022) or its safer liquid equivalent, triphosgene. In this process, a primary amine is first converted to a carbamoyl (B1232498) chloride, which is then reacted with a second amine to form the unsymmetrical urea (B33335). The toxicity associated with phosgene has driven the development of alternative carbonyl sources.

Further established methods include:

Reaction of Amines with Alkali Metal Cyanates : This method can be used to form substituted ureas, though it may sometimes result in mixtures of products.

Aminolysis of Carbamates : Phenyl carbamates, for example, can serve as intermediates, reacting with amines at ambient temperatures to generate ureas in high yields.

Rearrangement Reactions : The Hoffmann, Curtius, and Lossen rearrangements exploit the in-situ generation of isocyanates, which can then be trapped by an amine to form the desired urea.

These established pathways, while effective, often suffer from drawbacks such as the use of hazardous materials, generation of significant waste, and sometimes harsh reaction conditions.

Exploration of Novel and Green Chemistry Approaches in the Synthesis of 1,1-Dipropyl-3-methylurea

In response to the limitations of traditional methods, significant research has focused on developing greener, safer, and more efficient synthetic routes. These approaches prioritize sustainability by minimizing waste, avoiding toxic reagents, and reducing energy consumption.

Catalysis offers a powerful tool for the synthesis of unsymmetrical ureas with high selectivity and efficiency, often avoiding the need for pre-functionalized starting materials like isocyanates.

Transition-Metal-Catalyzed Carbonylation : This is a promising green alternative where carbon monoxide (CO) or carbon dioxide (CO2) is used as the carbonyl source. For instance, a dual cobalt/copper bimetallic catalytic system has been developed for the direct carbonylative synthesis of unsymmetrical ureas from a primary amine and a secondary amine. Applying this to the target molecule, dipropylamine and methylamine (B109427) could be coupled with CO under oxidative conditions. Similarly, ruthenium pincer complexes have been shown to catalyze the synthesis of ureas directly from an amine and methanol (B129727), producing only hydrogen as a byproduct in a highly atom-economical process.

Copper-Catalyzed Coupling : A greener method using a copper catalyst facilitates the synthesis of unsymmetrical ureas from acylazides and secondary amines. This approach avoids many of the toxic reagents common in traditional syntheses.

Hypervalent Iodine Reagents : A metal-free approach utilizes hypervalent iodine reagents like PhI(OAc)2 as a coupling mediator between amides and amines. This method proceeds under mild conditions without the need for an inert atmosphere, offering a practical route to unsymmetrical ureas.

| Catalyst System | Reactants | Carbonyl Source | Key Advantages |

| Cobalt/Copper Bimetallic | Primary and Secondary Amines | CO / CO2 | High selectivity for cross-coupling, avoids phosgene. |

| Ruthenium Pincer Complex | Amine and Methanol | Methanol | Highly atom-economical, H2 is the only byproduct. |

| Palladium Catalysis | Amines | Chromium Hexacarbonyl | Safer alternative for introducing the carbonyl group. |

| Copper Catalysis | Acylazide and Secondary Amine | Acylazide | Greener and safer conditions, high yields. |

This table provides an interactive overview of selected catalytic methods applicable to unsymmetrical urea synthesis.

A core principle of green chemistry is the reduction or elimination of volatile organic solvents and the maximization of atom economy.

Solvent-Free Synthesis : Reactions can be performed neat, often with microwave irradiation or at room temperature, to produce ureas. This approach not only eliminates solvent waste but can also accelerate reaction times. For example, an environmentally friendly methodology for the solvent-free synthesis of certain ureas from amino nitriles and isocyanates has been developed.

Reactions in Water : Water is an ideal green solvent. A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and often avoiding the need for silica (B1680970) gel purification.

Isocyanate-Free Routes : To circumvent the hazards of isocyanates, methods using alternative carbonylating agents have been developed.

Carbonyl Sulfide (COS) : A novel method allows for the catalyst-free synthesis of unsymmetrical ureas from two different amines and COS under mild conditions. By regulating the temperature in two stages, high selectivity can be achieved.

Catechol Carbonate (CC) : In a solvent- and catalyst-free approach, catechol carbonate reacts rapidly with amines to selectively form disubstituted ureas. The catechol byproduct can be easily recovered and recycled.

Urea as a Reagent : Urea itself can be used as a non-toxic alternative to isocyanates for the ureido functionalization of amines in aqueous media at moderate temperatures (<100 °C). This transamidation process is a green and biocompatible method.

Optimization of Reaction Conditions and Process Parameters

To maximize yield, purity, and efficiency, the optimization of reaction parameters is crucial. Factors such as temperature, reaction time, pH, and the molar ratio of reactants significantly influence the outcome of urea synthesis.

Response Surface Methodology (RSM) is a statistical approach used to explore the effects of multiple variables and their interactions. While often applied in industrial settings, the principles are relevant to lab-scale synthesis. For the synthesis of 1,1-dipropyl-3-methylurea, key parameters to optimize would include:

Temperature : The reaction rate is highly dependent on temperature. For instance, in the transamidation reaction using urea, a significant increase in conversion is observed at temperatures of 80 °C and above.

Reactant Molar Ratio : The ratio of the amine components (dipropylamine and methylamine or its precursor) to the carbonyl source is critical. An excess of one amine may be used to drive the reaction to completion or to influence selectivity.

Catalyst Loading : In catalytic reactions, the amount of catalyst must be optimized to ensure efficient conversion without unnecessary cost or product contamination.

pH : In aqueous reactions, pH can influence the nucleophilicity of the amine and the stability of intermediates.

| Parameter | Potential Effect on Synthesis of 1,1-Dipropyl-3-methylurea |

| Temperature | Increasing temperature generally increases reaction rate but may lead to side products or decomposition. |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation. |

| Molar Ratio (Amines:Carbonyl Source) | Affects reaction equilibrium and can be tuned to maximize the yield of the desired unsymmetrical product over symmetrical ones. |

| Solvent/Catalyst | Choice of solvent and catalyst dramatically impacts reaction efficiency, selectivity, and environmental footprint. |

This conceptual table illustrates the importance of optimizing various process parameters for efficient urea synthesis.

Derivatization and Functionalization Reactions Involving the 1,1-Dipropyl-3-methylurea Core Structure

Once synthesized, the 1,1-dipropyl-3-methylurea structure is not static. The urea functional group itself can participate in further reactions, allowing for its incorporation into more complex molecules or materials. The presence of a secondary amine proton (-NH-) provides a reactive site for further substitution.

N-H Functionalization : The hydrogen on the nitrogen derived from methylamine can be replaced. For example, it could be alkylated, acylated, or react with other electrophiles to form more complex trisubstituted ureas.

Supramolecular Chemistry : The urea moiety is an excellent hydrogen bond donor and acceptor. This property is exploited in the design of supramolecular polymers, self-healing materials, and sensors. The 1,1-dipropyl-3-methylurea core could be incorporated into larger structures designed to self-assemble through hydrogen bonding interactions.

Heterocycle Synthesis : Urea derivatives are valuable building blocks for the synthesis of various heterocyclic compounds.

Redox-Active Derivatives : By introducing electroactive moieties into urea derivatives, complexation processes can be controlled by electron transfer, leading to the development of stimuli-responsive materials.

Considerations for Stereoselective Synthesis of Analogous Chiral Urea Derivatives

Stereoselectivity is paramount in pharmaceutical and biological applications, where a single enantiomer is often responsible for the desired activity. While 1,1-dipropyl-3-methylurea itself is achiral, analogous chiral ureas can be synthesized using stereoselective methods.

The primary strategies for asymmetric synthesis of chiral ureas include:

Chiral Pool Synthesis : This approach utilizes an enantiomerically pure starting material, such as a chiral amine, which is then converted into the urea. For example, reacting (R)- or (S)-1-phenylethylamine with an appropriate isocyanate would yield a chiral urea derivative.

Chiral Auxiliaries : A temporary, enantiopure group is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis : A chiral catalyst is used to control the stereoselectivity of the reaction. Bifunctional chiral (thio)urea catalysts are particularly prominent in organocatalysis, where they activate substrates through hydrogen bonding to facilitate enantioselective transformations. These catalysts can be used to synthesize complex molecules containing multiple chiral centers. The development of chiral urea-quaternary ammonium (B1175870) salt hybrid catalysts, for instance, has enabled asymmetric addition reactions with high enantioselectivity.

The synthesis of chiral ureas is often driven by their subsequent application as organocatalysts, where their ability to form specific hydrogen bonds in the transition state of a reaction enables high levels of stereocontrol.

Advanced Structural Elucidation and Spectroscopic Investigations of 1,1 Dipropyl 3 Methylurea

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,1-dipropyl-3-methylurea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

In ¹H NMR, the spectrum would exhibit distinct signals for the N-propyl and N-methyl groups. The propyl groups would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The N-methyl group would appear as a doublet, which would become a singlet upon N-H exchange with D₂O. The N-H proton would likely appear as a quartet, due to coupling with the N-methyl protons.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon of the urea (B33335) group would be observed in the downfield region, typically around 160-180 ppm. The carbons of the propyl and methyl groups would appear in the upfield region.

Two-dimensional NMR techniques would be instrumental in confirming the connectivity of the molecule. A Correlation Spectroscopy (COSY) experiment would reveal the coupling between adjacent protons within the propyl groups. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show correlations between each proton and the carbon to which it is directly attached.

Solid-state NMR could provide insights into the molecular conformation and packing in the solid state, revealing information about intermolecular interactions, such as hydrogen bonding.

Predicted ¹H NMR Data for 1,1-Dipropyl-3-methylurea

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| N-CH₂-CH₂-CH₃ | 0.9 | Triplet | ~7 |

| N-CH₂-CH₂-CH₃ | 1.5 | Sextet | ~7 |

| N-CH₂-CH₂-CH₃ | 3.2 | Triplet | ~7 |

| N-CH₃ | 2.8 | Doublet | ~5 |

| N-H | 5.0-6.0 | Quartet | ~5 |

Predicted ¹³C NMR Data for 1,1-Dipropyl-3-methylurea

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| N-CH₂-CH₂-CH₃ | ~45 |

| N-CH₂-CH₂-CH₃ | ~20 |

| N-CH₂-CH₂-CH₃ | ~11 |

| N-CH₃ | ~27 |

High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 1,1-dipropyl-3-methylurea (C₈H₁₈N₂O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1,1-dipropyl-3-methylurea, the most likely fragmentation pathways would involve alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group. This would lead to the formation of characteristic fragment ions. The base peak would likely result from the most stable carbocation formed during fragmentation.

Predicted Key Fragmentations for 1,1-Dipropyl-3-methylurea

| m/z | Proposed Fragment |

| 158 | [M]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 86 | [C₄H₁₀N₂O]⁺ |

| 72 | [C₃H₈N₂O]⁺ |

| 57 | [C₃H₅O]⁺ |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformational Analysis

Based on studies of similar urea derivatives, the urea core (N-CO-N) is expected to be planar or nearly planar. The analysis would also reveal the rotational arrangement of the propyl and methyl groups relative to this plane. Furthermore, SCXRD would elucidate the intermolecular interactions, particularly the hydrogen bonding network involving the N-H group and the carbonyl oxygen, which dictates the crystal packing.

Predicted Structural Parameters for 1,1-Dipropyl-3-methylurea from SCXRD

| Parameter | Predicted Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Lengths | ~1.35 Å |

| N-C-N Bond Angle | ~118° |

| O-C-N Bond Angles | ~121° |

| Dihedral Angle (N-C-N-C) | Close to 180° (planar) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR spectrum of 1,1-dipropyl-3-methylurea would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding. N-H bending vibrations would be observed around 1550-1650 cm⁻¹. The C-N stretching vibrations would appear in the 1200-1400 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the propyl and methyl groups would be observed in their characteristic regions.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing non-polar bonds and can provide additional details about the carbon skeleton.

Predicted Vibrational Frequencies for 1,1-Dipropyl-3-methylurea

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch | 1630-1680 |

| N-H Bend | 1550-1650 |

| C-N Stretch | 1200-1400 |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Conformational Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light. This technique is exclusively used for chiral molecules. Since 1,1-dipropyl-3-methylurea is an achiral molecule, it would not exhibit a CD spectrum.

However, CD spectroscopy would be a valuable tool for studying chiral analogues of this compound. rsc.orgresearchgate.net For instance, if one of the propyl groups were replaced with a chiral substituent, the resulting molecule would be optically active. The CD spectrum could then provide information about the conformation of the molecule in solution and could be sensitive to changes in the local environment of the chiral center. rsc.orgresearchgate.net Unique CD bands can be induced in the absorption wavelength ranges of a macrocyclic skeleton, caused by a chirality transmission from chiral urea termini. rsc.org The characteristic CD bands of urea-functionalized self-folding macrocycles have been shown to disappear upon complexation with anions, reflecting the breaking of intramolecular hydrogen-bonding belts. rsc.org

Theoretical and Computational Chemistry Approaches Applied to 1,1 Dipropyl 3 Methylurea

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and molecular geometry of molecules like 1,1-dipropyl-3-methylurea. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution, molecular orbital energies, and optimized geometric parameters.

For a molecule like 1,1-dipropyl-3-methylurea, DFT calculations would typically be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Key geometric parameters of interest would include the C-N bond lengths within the urea (B33335) moiety, the planarity of the urea backbone, and the orientation of the propyl and methyl groups.

Furthermore, these calculations would yield valuable electronic properties. The distribution of electron density can be analyzed to understand the polarity of the molecule and identify regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

A hypothetical data table for the optimized geometry of 1,1-dipropyl-3-methylurea, as would be obtained from a DFT calculation, is presented below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | Value |

| C-N(dipropyl) | Value |

| C-N(methyl) | Value |

| N-C(propyl) | Value |

| N-C(methyl) | Value |

| Bond Angles (°) ** | |

| O=C-N(dipropyl) | Value |

| O=C-N(methyl) | Value |

| N-C-N | Value |

| Dihedral Angles (°) ** | |

| O=C-N-C(methyl) | Value |

| C-N-C-C(propyl) | Value |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational flexibility and dynamic properties of 1,1-dipropyl-3-methylurea.

An MD simulation of this compound would reveal its accessible conformations in a given environment (e.g., in a vacuum or in a specific solvent). The rotation around single bonds, such as the C-N and C-C bonds, allows the molecule to adopt various shapes. By analyzing the simulation trajectory, one can construct a conformational landscape, which maps the potential energy of the molecule as a function of its geometry. This landscape would highlight the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can provide information about the dynamic behavior of the molecule, such as the flexibility of the propyl chains and the rotational dynamics of the methyl group. These dynamic properties are crucial for understanding how the molecule interacts with its environment and other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For 1,1-dipropyl-3-methylurea, quantum chemical calculations can predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The vibrational frequencies and intensities in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These predicted frequencies can be assigned to specific vibrational modes of the molecule, such as the C=O stretch, N-H bend (if applicable, though absent in this fully substituted urea), and C-N stretches.

Similarly, NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be computed. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Comparing the predicted NMR spectrum with an experimentally obtained one can provide strong evidence for the correctness of the computed molecular structure.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| **IR Frequencies (cm⁻¹) ** | ||

| C=O Stretch | Value | Value |

| C-N Stretch | Value | Value |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O | Value | Value |

| N-CH₂- | Value | Value |

| N-CH₃ | Value | Value |

| ¹H NMR Chemical Shifts (ppm) | ||

| N-CH₂- | Value | Value |

| -CH₂-CH₃ | Value | Value |

| N-CH₃ | Value | Value |

Computational Modeling of Reactivity Profiles and Potential Reaction Pathways

Computational methods can be employed to model the reactivity of 1,1-dipropyl-3-methylurea and explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations.

For instance, the hydrolysis of the urea functionality could be investigated computationally. Different mechanisms, such as acid-catalyzed or base-catalyzed hydrolysis, could be modeled to determine the most likely reaction pathway. The calculation of transition state structures is key to understanding the energy barriers that govern the reaction rates.

Reactivity indices derived from DFT calculations, such as the Fukui functions or the electrostatic potential map, can also be used to predict the most reactive sites in the molecule for electrophilic and nucleophilic attack.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in Non-Biological Contexts

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their activities or properties. While no specific QSAR/QSPR studies for 1,1-dipropyl-3-methylurea in non-biological contexts were found, the methodology is broadly applicable.

In the context of material science, QSAR/QSPR models could be developed to predict properties of materials incorporating 1,1-dipropyl-3-methylurea or similar substituted ureas. For example, if this compound is used as an additive in a polymer, a QSAR model could be built to predict how variations in the urea's structure (e.g., changing the alkyl chain length) affect material properties like glass transition temperature, tensile strength, or solvent resistance. The model would use molecular descriptors calculated for each urea derivative (e.g., molecular weight, volume, polarizability, dipole moment) to correlate with the observed material property.

QSPR models are frequently used to predict the chromatographic retention times of compounds. For 1,1-dipropyl-3-methylurea, a QSPR model could be developed by analyzing a set of related urea compounds with known retention times on a specific chromatographic column. The model would use calculated molecular descriptors that capture the physicochemical properties relevant to chromatography, such as hydrophobicity (logP), polarity (dipole moment), and molecular size.

Similarly, computational approaches could be used to predict the self-assembly behavior of 1,1-dipropyl-3-methylurea. Molecular dynamics simulations, for example, could be used to observe how multiple molecules of this compound interact with each other in a given solvent to form aggregates or other organized structures. The insights from such simulations could be used to develop QSPR models that predict the likelihood and nature of self-assembly based on molecular descriptors.

Reactivity Profiles and Mechanistic Investigations of 1,1 Dipropyl 3 Methylurea in Chemical Transformations

Role as an Organocatalyst or Ligand in Transition Metal Catalysis

Substituted ureas have emerged as powerful hydrogen-bond donors in the field of organocatalysis. The catalytic activity of 1,1-dipropyl-3-methylurea would hinge on its single N-H proton, which can form hydrogen bonds with substrates to activate them towards nucleophilic attack. In contrast to disubstituted ureas with two N-H groups, the single hydrogen bond donor site in 1,1-dipropyl-3-methylurea offers a distinct steric and electronic environment.

Research on similar urea-based catalysts suggests that their efficacy can be enhanced by the addition of a Brønsted acid. mdpi.com This synergy is believed to disrupt the self-association of urea (B33335) molecules, leading to a more acidic and structurally rigid catalytic complex that is more active. mdpi.com Therefore, 1,1-dipropyl-3-methylurea could potentially catalyze reactions such as Friedel-Crafts alkylations or Michael additions, particularly when used in conjunction with a co-catalyst.

As a ligand in transition metal catalysis, 1,1-dipropyl-3-methylurea would likely coordinate to a metal center through its carbonyl oxygen atom. The lone pairs on the oxygen atom make it a suitable Lewis base for binding with various transition metals. The steric bulk of the two propyl groups and the electronic influence of the methyl group would modulate the stability and reactivity of the resulting metal complex. The development of transition metal complexes with urea-based ligands is a growing field, offering new possibilities for chemo- and regioselectivity in catalytic transformations. mdpi.com

Table 1: Potential Catalytic Roles of 1,1-Dipropyl-3-methylurea

| Catalytic Role | Active Site | Mechanism of Action | Potential Applications |

|---|---|---|---|

| Organocatalyst | N-H proton | Hydrogen bonding to activate electrophilic substrates. | Asymmetric Friedel-Crafts alkylations, Michael additions. |

| Ligand | C=O oxygen | Coordination to a transition metal center via oxygen lone pairs. | Cross-coupling reactions, C-H bond activation. |

Participation in Supramolecular Assembly and Host-Guest Chemistry

The structure of 1,1-dipropyl-3-methylurea allows it to participate in non-covalent interactions that drive supramolecular assembly. It possesses one hydrogen bond donor site (the N-H group) and multiple acceptor sites (the carbonyl oxygen and, to a lesser extent, the nitrogen atoms). This arrangement facilitates self-association, potentially leading to the formation of dimers or larger aggregates in solution and in the solid state. nih.gov

Acid-Base Equilibria and Protonation Studies of the Urea Moiety

Like other amides, ureas are generally considered very weak bases. chemicalbook.com The acid-base properties of 1,1-dipropyl-3-methylurea are centered on the protonation of the urea moiety. Experimental and theoretical studies on analogous amides and ureas have consistently shown that protonation occurs preferentially at the carbonyl oxygen atom rather than at the nitrogen atoms. uu.nl

This preference is attributed to the resonance stabilization of the resulting cation, where the positive charge is delocalized over the oxygen and both nitrogen atoms. Protonation of a nitrogen atom would localize the charge, which is energetically less favorable. The basicity constants (pKBH+) for substituted ureas have been measured, confirming their weak basicity. rsc.org The electron-donating nature of the propyl and methyl groups in 1,1-dipropyl-3-methylurea would slightly increase the electron density on the carbonyl oxygen, making it marginally more basic than unsubstituted urea. In the presence of highly basic anions in aprotic solvents, the N-H proton of substituted ureas can be acidic enough to engage in proton transfer, leading to deprotonation of the urea. nih.gov

Table 2: Predicted Acid-Base Properties of 1,1-Dipropyl-3-methylurea

| Property | Predicted Characteristic | Justification |

|---|---|---|

| Basicity | Weak base | Lone pairs on nitrogen atoms are delocalized into the carbonyl group. |

| Site of Protonation | Carbonyl Oxygen | Resonance stabilization of the resulting conjugate acid. uu.nl |

| Influence of Substituents | Slightly more basic than urea | Inductive effect of three electron-donating alkyl groups. |

| Acidity | Weakly acidic N-H proton | Can be deprotonated by strong bases or engage in proton transfer with basic anions. nih.gov |

Electrophilic and Nucleophilic Substitution Reactions Involving the Urea Framework

The urea framework is generally stable, but it can undergo specific electrophilic and nucleophilic reactions under certain conditions. The carbonyl carbon of 1,1-dipropyl-3-methylurea is electrophilic and susceptible to attack by strong nucleophiles. However, such reactions are less common than for more reactive carbonyl compounds like acid chlorides or anhydrides.

More relevant is the reactivity of the nitrogen atoms. The N-H group can be deprotonated by a strong base to form an amide anion, a potent nucleophile that can react with various electrophiles. Conversely, reactions involving electrophilic attack on the nitrogen atoms are also possible. For instance, studies on simple ureas like 1-methylurea and 1,3-dimethylurea (B165225) have shown they can react with dicarbonyl compounds such as diacetyl in acidic solutions to form heterocyclic structures like 4-imidazolin-2-ones. rsc.org While 1,3-dimethylurea (lacking an N-H bond) did not form the same initial products, it underwent subsequent reactions to yield more complex methylene-bridged structures. rsc.org This suggests that 1,1-dipropyl-3-methylurea could potentially react with suitable electrophiles at the N-H position to form new C-N or heteroatom-N bonds.

Mechanistic Studies of Degradation Pathways under Controlled Laboratory Conditions

The environmental fate and stability of substituted ureas are often studied through controlled degradation experiments, including hydrolysis, photolysis, and oxidation.

Hydrolysis: Substituted ureas can undergo hydrolysis under both acidic and alkaline conditions. taylorfrancis.com The mechanism typically involves nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, followed by cleavage of the C-N bonds. For 1,1-dipropyl-3-methylurea, complete hydrolysis would be expected to yield dipropylamine (B117675), methylamine (B109427), and carbon dioxide. Studies on urease-catalyzed hydrolysis show that substitution on the urea nitrogens affects the rate of reaction, with some substituted ureas acting as inhibitors of the enzyme. nih.govcdnsciencepub.com

Photolysis: The photodegradation of urea derivatives can proceed through various pathways depending on the molecular structure and the presence of photosensitizers. N-nitroso-N-methylurea, for example, is known to be sensitive to light. nih.gov For 1,1-dipropyl-3-methylurea, direct photolysis by UV radiation could potentially lead to the homolytic cleavage of the C-N bonds, generating radical intermediates. The specific products would depend on the subsequent reactions of these radicals. Studies on the photolysis of other nitrogen-containing organic compounds suggest that N-C bond cleavage is a common degradation pathway. researchgate.net

Oxidation: The oxidation of 1,1-dipropyl-3-methylurea could occur at several sites. Strong oxidizing agents could potentially oxidize the alkyl chains or the nitrogen atoms. The specific products formed would depend on the oxidant used and the reaction conditions. Mechanistic studies on the oxidation of related amine and amide compounds are necessary to predict the likely degradation pathway.

Table 3: Potential Degradation Products of 1,1-Dipropyl-3-methylurea

| Degradation Method | Potential Products | Expected Mechanism |

|---|---|---|

| Hydrolysis | Dipropylamine, Methylamine, Carbon Dioxide | Nucleophilic acyl substitution at the carbonyl carbon. taylorfrancis.com |

| Photolysis | Dipropylamino radical, Methylamino radical, Carbonyl-containing fragments | Homolytic cleavage of C-N bonds upon UV absorption. researchgate.net |

| Oxidation | N-oxides, Carbonyl compounds (from alkyl chain oxidation) | Electron transfer or radical abstraction pathways. |

No Information Found for 1,1-Dipropyl-3-methylurea in Advanced Materials Science and Catalysis

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or applications have been identified for the chemical compound "Urea, 1,1-dipropyl-3-methyl-" within the fields of advanced materials science and catalysis as outlined in the requested article structure.

While the broader class of urea derivatives has been explored for various applications—such as monomers in polyurea synthesis, catalysts in organic reactions, and building blocks for self-assembling materials—there is no available information to suggest that 1,1-dipropyl-3-methylurea has been specifically utilized or studied in these contexts.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections:

Applications of 1,1 Dipropyl 3 Methylurea in Advanced Materials Science and Catalysis

Role in Self-Assembled Systems and Nanomaterial Fabrication

Without any specific data or research pertaining to "Urea, 1,1-dipropyl-3-methyl-", generating content for the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Environmental Transformation Pathways and Fate Assessment of 1,1 Dipropyl 3 Methylurea

Photodegradation Mechanisms and Kinetics in Aquatic and Terrestrial Environments

No data is currently available in scientific literature regarding the photodegradation of 1,1-dipropyl-3-methylurea.

Biodegradation Pathways and Microbial Metabolite Identification in Model Systems

Specific studies on the biodegradation of 1,1-dipropyl-3-methylurea by microbial communities in soil, sediment, or water could not be located.

Sorption and Desorption Dynamics in Varied Environmental Matrices (e.g., Soil, Sediment)

Research detailing the sorption and desorption coefficients (such as K_d_ or K_oc_) for 1,1-dipropyl-3-methylurea in different environmental matrices is not available. While the sorption of other urea-based compounds is often correlated with soil organic matter content, specific data for the target compound is absent. nih.govscilit.com

Volatilization and Atmospheric Transport Considerations

Physicochemical properties required to assess volatilization, such as vapor pressure and Henry's Law constant, for 1,1-dipropyl-3-methylurea are not documented in the searched literature.

Environmental Mobility and Bioavailability in Non-biological Contexts

Without data on its persistence (degradation rates) and partitioning behavior (sorption coefficients), an assessment of the environmental mobility and bioavailability of 1,1-dipropyl-3-methylurea cannot be performed.

Advanced Analytical Methodologies for the Trace Detection and Quantification of 1,1 Dipropyl 3 Methylurea

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Matrices

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of substituted ureas like 1,1-dipropyl-3-methylurea in complex matrices such as environmental samples and biological fluids. This method offers high selectivity and sensitivity, allowing for the detection and quantification of the target analyte at very low concentrations.

The separation is typically achieved using a reversed-phase HPLC column. The mobile phase composition, consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve good chromatographic peak shape and retention for 1,1-dipropyl-3-methylurea.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for substituted ureas, typically forming protonated molecules [M+H]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) is then used for quantification, providing a high degree of selectivity. This involves the selection of the precursor ion (the protonated molecule of 1,1-dipropyl-3-methylurea) and its fragmentation into characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the specificity of the analysis.

For accurate quantification in complex matrices, a stable isotope-labeled internal standard of 1,1-dipropyl-3-methylurea would be ideal to compensate for matrix effects and variations in instrument response.

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of Substituted Ureas

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 159.15 |

| Product Ions (SRM) | Transitions to be determined experimentally |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, due to the relatively low volatility and polar nature of many substituted ureas, including 1,1-dipropyl-3-methylurea, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and thermal degradation.

To overcome these limitations, derivatization is frequently employed to convert the analyte into a more volatile and thermally stable derivative. Common derivatization reagents for compounds containing N-H groups include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This chemical modification increases the volatility of the analyte, making it amenable to GC separation. The choice of derivatizing agent depends on the specific functional groups present in the molecule and the desired chromatographic properties.

The derivatized 1,1-dipropyl-3-methylurea is then separated on a GC column, typically a non-polar or medium-polarity capillary column. The mass spectrometer is used for detection and quantification. Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized analyte.

Table 2: Potential Derivatization and GC-MS Parameters for 1,1-Dipropyl-3-methylurea Analysis

| Parameter | Description |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Silylation of the N-H group |

| GC System | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient optimized for separation |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions (SIM) | Characteristic fragment ions of the derivatized analyte |

Capillary Electrophoresis (CE) and Related Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of small molecules like 1,1-dipropyl-3-methylurea. CE separates analytes based on their charge-to-size ratio in an electric field. For neutral compounds like 1,1-dipropyl-3-methylurea, Micellar Electrokinetic Chromatography (MEKC) is a commonly used CE mode. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.

Another CE technique, Capillary Zone Electrophoresis (CZE), can also be adapted for neutral analytes by modifying the background electrolyte to induce a charge on the analyte or by using additives that form inclusion complexes with the analyte, thereby altering its effective mobility.

The detection in CE is typically performed using UV-Vis absorbance. For analytes lacking a strong chromophore, indirect detection methods can be employed. Coupling CE to a mass spectrometer (CE-MS) can provide higher sensitivity and structural information, similar to HPLC-MS.

Development of Electrochemical Sensors and Biosensors for Specific Detection

Electrochemical sensors and biosensors present a promising avenue for the rapid, cost-effective, and portable detection of urea (B33335) and its derivatives. science.gov While many existing urea sensors are designed for the detection of urea in biological fluids through the enzymatic activity of urease, the principles can be adapted for the specific detection of 1,1-dipropyl-3-methylurea. nih.govresearchgate.net

An enzymatic biosensor for 1,1-dipropyl-3-methylurea would require an enzyme capable of selectively hydrolyzing this specific substituted urea. The enzymatic reaction would produce a detectable species, such as ammonium ions or a change in pH, which can be measured by a transducer (e.g., a potentiometric or amperometric electrode). unifi.itresearchgate.net

Non-enzymatic electrochemical sensors can also be developed. These sensors often rely on the direct electrochemical oxidation of the target analyte at the surface of a chemically modified electrode. unifi.it The electrode material can be tailored to enhance the sensitivity and selectivity towards 1,1-dipropyl-3-methylurea.

Molecularly Imprinted Polymers (MIPs) offer another route to creating highly selective sensors. A MIP can be synthesized with binding sites that are complementary in shape, size, and functionality to the 1,1-dipropyl-3-methylurea molecule, enabling its specific recognition and quantification.

Table 3: Components of a Potential Biosensor for 1,1-Dipropyl-3-methylurea

| Component | Function | Example |

| Bioreceptor | Specifically recognizes 1,1-dipropyl-3-methylurea | A specific hydrolase enzyme or a Molecularly Imprinted Polymer |

| Transducer | Converts the recognition event into a measurable signal | Potentiometric electrode (measures voltage), Amperometric electrode (measures current) |

| Signal Processor | Amplifies and displays the signal | Voltmeter, Ammeter, Digital display |

Spectroscopic Methods for In-situ Monitoring and Process Analytical Technology (PAT)

Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for in-situ monitoring and are integral to Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comwikipedia.orgnih.gov

In the context of 1,1-dipropyl-3-methylurea, these spectroscopic techniques can be used for real-time monitoring of its synthesis or in other processes where it is involved. By inserting a probe directly into the reaction vessel, FTIR or Raman spectra can be continuously collected. These spectra provide a molecular fingerprint of the reaction mixture, allowing for the tracking of the concentration of reactants, intermediates, and the 1,1-dipropyl-3-methylurea product over time.

This real-time data enables a deeper understanding of the reaction kinetics and mechanism, facilitates process optimization, and ensures consistent product quality. Chemometric methods are often used to analyze the large datasets generated by these spectroscopic techniques and to build quantitative models for predicting the concentration of 1,1-dipropyl-3-methylurea.

Table 4: Application of Spectroscopic Methods in PAT for 1,1-Dipropyl-3-methylurea

| Technique | Principle | Application for 1,1-Dipropyl-3-methylurea |

| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time monitoring of the formation or consumption of 1,1-dipropyl-3-methylurea by tracking characteristic vibrational bands (e.g., C=O stretch, N-H bend). |

| In-situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to FTIR, providing information on non-polar bonds and symmetric vibrations. Can be used for reaction monitoring in aqueous and non-aqueous systems. |

Emerging Research Directions and Future Perspectives for 1,1 Dipropyl 3 Methylurea

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of unsymmetrical ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener and more sustainable alternatives. Recent research has focused on developing methodologies that align with the principles of green chemistry, which could be applied to the production of 1,1-dipropyl-3-methylurea.

One promising avenue is the development of catalyst-free synthetic methods . For instance, a simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents and catalysts. This approach offers high yields and purity through simple filtration or extraction, making it a scalable and environmentally friendly option. researchgate.netatmosfermakina.comureaknowhow.com Another innovative approach utilizes a hypervalent iodine reagent, PhI(OAc)₂, to mediate the coupling of amides and amines under mild, metal-free conditions, thus avoiding the use of toxic transition metal catalysts. nih.gov

Continuous-flow synthesis is another rapidly advancing area that offers significant advantages for the production of unsymmetrical ureas. wikipedia.org Flow chemistry systems, often consisting of sequential microreactors, enable precise control over reaction parameters, leading to shorter reaction times, improved yields, and enhanced safety, particularly when dealing with reactive intermediates like isocyanates. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various urea (B33335) derivatives, including active pharmaceutical ingredients, and could be adapted for the continuous production of 1,1-dipropyl-3-methylurea. researchgate.net

Furthermore, the direct utilization of carbon dioxide (CO₂) as a C1 building block is a key goal in sustainable chemistry. wikipedia.org Electrochemical methods are being explored to convert nitrogen gas and CO₂ directly into urea at ambient temperature and pressure, bypassing the energy-intensive Haber-Bosch process for ammonia (B1221849) production. researchgate.net While still in the early stages of development, this technology holds the potential to revolutionize urea synthesis by using renewable energy and captured CO₂. frontiersin.orgnsf.gov Another approach involves the electrocatalytic coupling of nitrate, a common water pollutant, with CO₂ to produce urea. frontiersin.org

These emerging synthetic strategies represent a significant step towards the sustainable and efficient production of 1,1-dipropyl-3-methylurea and other valuable urea-based compounds.

| Synthetic Methodology | Key Features | Potential Advantages for 1,1-Dipropyl-3-methylurea Synthesis |

| Catalyst-Free Synthesis in Water | Utilizes potassium isocyanate and amines in an aqueous medium. researchgate.netatmosfermakina.comureaknowhow.com | Environmentally benign, simple workup, scalable. |

| Hypervalent Iodine-Mediated Coupling | Employs PhI(OAc)₂ for metal-free coupling of amides and amines. nih.gov | Avoids toxic metal catalysts, proceeds under mild conditions. |

| Continuous-Flow Synthesis | Uses microreactors for precise control over reaction conditions. wikipedia.orgnih.govresearchgate.net | Enhanced safety, shorter reaction times, improved yield and purity. |

| Electrochemical Synthesis from CO₂ and N₂/Nitrate | Direct conversion of abundant feedstocks using renewable energy. researchgate.netfrontiersin.org | Potentially carbon-neutral, bypasses energy-intensive processes. |

Design and Synthesis of Advanced Functional Materials with Tailored Properties

The unique structural features of urea derivatives, particularly their ability to form strong hydrogen bonds, make them valuable building blocks for a wide range of functional materials. The specific substituents on the nitrogen atoms of 1,1-dipropyl-3-methylurea—two propyl groups and one methyl group—can be strategically utilized to tailor the properties of these materials.

Polymers and Coatings: Urea functionalities are integral to the structure of polyureas and poly(urethane-urea)s (PUUs), which are known for their exceptional durability, flexibility, and resistance to abrasion and chemicals. researchgate.netmdpi.comacs.orgiranchembook.ir These properties make them suitable for a variety of applications, including high-performance coatings for bridges, floors, and pipelines, as well as in the automotive and marine industries. researchgate.netmdpi.com The incorporation of 1,1-dipropyl-3-methylurea as a monomer or chain extender could influence the resulting polymer's hydrophobicity, chain packing, and mechanical properties due to the presence of the alkyl groups.

Self-Healing Materials: A particularly exciting area of research is the development of self-healing polymers based on dynamic covalent bonds and non-covalent interactions. The reversible nature of hydrogen bonds in urea groups can be harnessed to create materials that can autonomously repair damage. researchgate.netnih.govresearchgate.netureaknowhow.cominfinitygalaxy.org By designing polymers with a high density of urea linkages, it is possible to achieve efficient self-healing, extending the lifespan of materials and reducing waste. For instance, polyurethane-urea elastomers incorporating dynamic hindered urea bonds have demonstrated excellent tensile strength and toughness, along with high healing efficiency. infinitygalaxy.org The specific substitution pattern of 1,1-dipropyl-3-methylurea could be investigated for its effect on the dynamics of these reversible bonds.

Sensors and Recognition: The hydrogen-bonding capabilities of the urea moiety can be exploited for the development of chemical sensors. Urea-containing oligomers and polymers have been shown to act as chemosensors for the visual detection of anions, such as phosphate, through fluorescence response. nih.gov Molecularly imprinted polymers (MIPs) based on urea derivatives can be designed to selectively recognize and bind to target molecules, including urea itself, for applications in environmental monitoring and clinical diagnostics. britannica.com

Controlled-Release Systems: In agriculture, there is a significant effort to develop controlled-release fertilizers to improve nitrogen use efficiency and minimize environmental pollution. ureaknowhow.commdpi.comresearchgate.net Coating urea granules with biodegradable polymers can slow the release of nitrogen into the soil, matching the nutrient uptake rate of crops. ureaknowhow.commdpi.comresearchgate.net While 1,1-dipropyl-3-methylurea itself is not a fertilizer, its properties as a potential component in biodegradable polymer coatings for urea fertilizers could be an interesting research avenue.

| Material Type | Key Functional Property | Potential Role of 1,1-Dipropyl-3-methylurea |

| Polyureas and Poly(urethane-urea)s | Durability, flexibility, chemical resistance. researchgate.netmdpi.comacs.orgiranchembook.ir | Monomer or chain extender to modify polymer properties. |

| Self-Healing Polymers | Autonomous damage repair through reversible bonding. researchgate.netnih.govresearchgate.netureaknowhow.cominfinitygalaxy.org | Component to introduce and tune dynamic hydrogen bonds. |

| Chemical Sensors | Selective detection of anions and other molecules. nih.govbritannica.com | Functional monomer in sensor platforms. |

| Controlled-Release Coatings | Regulation of nutrient release from fertilizers. ureaknowhow.commdpi.comresearchgate.net | Component in biodegradable polymer coatings. |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling and Discovery

The convergence of computational chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the discovery and design of new molecules and materials. nih.govresearchgate.netunina.it These powerful tools can be applied to accelerate the exploration of the chemical space around 1,1-dipropyl-3-methylurea and predict the properties of its derivatives and the materials they form.

Predictive Modeling of Material Properties: AI and ML algorithms can be trained on existing data to predict the properties of new polymers and materials before they are synthesized. nih.govresearchgate.netunina.it For instance, machine learning models can forecast properties such as thermal stability, tensile strength, and energy density of polymers based on their chemical structure. nih.govresearchgate.net This predictive capability can guide the rational design of functional materials incorporating 1,1-dipropyl-3-methylurea by identifying the most promising candidates for specific applications, thereby saving significant time and resources in the laboratory. unina.it

Optimization of Synthesis and Processes: Machine learning models can be employed to optimize the reaction conditions for the synthesis of urea derivatives. For example, an artificial neural network-genetic algorithm (ANN-GA) approach has been used to refine the polymerization process of urea-formaldehyde fertilizers, allowing for precise control over the properties of the final product. researchgate.net Similar models could be developed to optimize the synthesis of 1,1-dipropyl-3-methylurea, maximizing yield and minimizing byproducts. Computational Fluid Dynamics (CFD) coupled with detailed chemical kinetics can be used to model and predict complex processes such as urea decomposition and deposit formation in industrial applications. mdpi.comyale.edu

Catalyst Design and Discovery: The discovery of new and efficient catalysts is crucial for developing sustainable synthetic methodologies. Machine learning can accelerate this process by screening large numbers of potential catalysts and identifying those with the desired activity and selectivity. atmosfermakina.comureaknowhow.comacs.orgopcw.org By analyzing large datasets from computational simulations and experiments, ML models can uncover structure-activity relationships and guide the design of novel catalysts for urea synthesis.

Quantum-Mechanical Simulations: At a more fundamental level, quantum-mechanical methods like Density Functional Theory (DFT) can be used to study the structural, electronic, and energetic properties of urea derivatives. researchgate.netinfinitygalaxy.org These calculations provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of these molecules in materials and biological systems.

The integration of these computational approaches will undoubtedly play a pivotal role in unlocking the potential of 1,1-dipropyl-3-methylurea and other urea-based compounds.

| Application of AI/ML | Description | Relevance to 1,1-Dipropyl-3-methylurea |

| Predictive Modeling of Polymer Properties | Forecasting material properties based on chemical structure. nih.govresearchgate.netunina.it | Guiding the design of novel polymers with tailored characteristics. |

| Synthesis Optimization | Refining reaction conditions for improved yield and efficiency. researchgate.net | Optimizing the production of 1,1-dipropyl-3-methylurea. |

| Catalyst Design | Accelerating the discovery of new catalysts for synthesis. atmosfermakina.comureaknowhow.comacs.orgopcw.org | Developing greener and more efficient synthetic routes. |

| Quantum-Mechanical Studies | Investigating molecular properties and interactions. researchgate.netinfinitygalaxy.org | Understanding the fundamental behavior of the molecule. |

Challenges and Opportunities in the Context of Circular Economy and Green Chemistry Principles

The growing global focus on sustainability presents both challenges and significant opportunities for the chemical industry, including the production and use of urea derivatives like 1,1-dipropyl-3-methylurea. Adopting the principles of green chemistry and a circular economy model is essential for the long-term viability of these compounds. yale.edu

Challenges: The conventional production of urea is energy-intensive and has a considerable carbon footprint. ureaknowhow.comnih.govureaknowhow.com A life cycle assessment (LCA) of urea production reveals significant environmental impacts, particularly in terms of ecotoxicity, acidification, and climate change. nih.govresearchgate.net For urea-based polymers like polyurethanes and polyureas, end-of-life management is a major challenge, as many of these materials are thermosets that are difficult to recycle. iranchembook.irnih.govadvancedsciencenews.compengdepu.comsynthesia.com Landfilling of this plastic waste is an unsustainable practice that contributes to environmental pollution. nih.govadvancedsciencenews.com

Opportunities in Green Chemistry: The principles of green chemistry offer a roadmap for addressing these challenges. yale.eduopcw.org As discussed in section 9.1, the development of greener synthetic routes for urea derivatives that use less hazardous substances, reduce waste, and are more energy-efficient is a key opportunity. nih.gov The use of renewable feedstocks, such as bio-based amines or CO₂ captured from industrial processes or the atmosphere, can significantly reduce the environmental impact of production. researchgate.netmdpi.com

Opportunities in Circular Economy: A circular economy approach aims to eliminate waste and keep materials in use for as long as possible. researchgate.netnih.gov For polymers derived from 1,1-dipropyl-3-methylurea, this could involve:

Designing for Recyclability: Creating new urea-based polymers that are inherently easier to recycle, for instance, through chemical recycling methods like glycolysis or aminolysis that break the polymer down into its constituent monomers. nih.govpengdepu.com

Developing Biodegradable Alternatives: Synthesizing biodegradable urea-containing polymers that can be broken down by microorganisms at the end of their life, thus avoiding the accumulation of plastic waste. nsf.govmdpi.comsabic.comresearchgate.netencyclopedia.pub Research into poly(urea ester)s, for example, has shown promise in creating biodegradable polymers with high melting temperatures. nsf.gov

Waste-to-Chemicals Technologies: Exploring innovative technologies that convert waste materials, such as municipal solid waste, into valuable chemicals like urea. nih.govresearchgate.net This "waste-to-urea" approach not only provides an alternative feedstock but also helps to address the problem of waste management. nih.govresearchgate.net

By embracing these principles, the research and industrial communities can ensure that compounds like 1,1-dipropyl-3-methylurea contribute to a more sustainable and circular chemical industry.

Interdisciplinary Research Avenues and Untapped Applications

The versatility of the urea functional group opens up numerous avenues for interdisciplinary research and applications beyond its traditional uses. The specific properties imparted by the dipropyl and methyl substituents in 1,1-dipropyl-3-methylurea could be leveraged in these emerging fields.

Medicinal Chemistry and Drug Discovery: Urea derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this moiety. researchgate.netnih.govfrontiersin.orgacs.orgunina.itnih.govnih.gov The urea group's ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets such as enzymes and receptors. nih.gov Substituted ureas have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and antiviral agents. semanticscholar.org The specific lipophilicity and steric profile of 1,1-dipropyl-3-methylurea could be explored in the design of new drug candidates.

Agricultural Science: Beyond its role in fertilizers, urea and its derivatives have other applications in agriculture. atmosfermakina.comwikipedia.orginfinitygalaxy.orgbritannica.comtribhakti.com For instance, some substituted ureas exhibit herbicidal activity. semanticscholar.org Furthermore, urea can be used as a protein supplement in animal feed for ruminants. wikipedia.orginfinitygalaxy.org Research into novel formulations or derivatives of urea could lead to more efficient and targeted agricultural products.

Supramolecular Chemistry and Crystal Engineering: The predictable and robust hydrogen-bonding patterns of urea derivatives make them excellent building blocks for supramolecular chemistry. By controlling the self-assembly of these molecules, it is possible to construct complex and functional architectures such as molecular capsules, polymers, and gels. The alkyl substituents of 1,1-dipropyl-3-methylurea would play a crucial role in directing the self-assembly process and determining the properties of the resulting supramolecular structures.

Electrochemical Systems: Recent research has demonstrated the potential of urea in electrochemical applications. For example, the electrochemical synthesis of urea from CO₂ and nitrogenous waste streams is a burgeoning field. researchgate.netoaepublish.compnas.org Furthermore, urea can be used as a fuel in direct urea fuel cells for energy generation. The properties of 1,1-dipropyl-3-methylurea in such electrochemical systems have yet to be explored.

The future of research on 1,1-dipropyl-3-methylurea and related compounds lies in a multidisciplinary approach that combines synthetic innovation with advanced materials science, computational modeling, and a commitment to sustainability. Exploring these interdisciplinary avenues will be key to uncovering the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Urea, 1,1-dipropyl-3-methyl- with high purity for laboratory use?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-1-propanamine with an appropriate isocyanate precursor under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is critical to achieve >95% purity. Characterization should include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers validate the physicochemical properties (e.g., logP, solubility) of Urea, 1,1-dipropyl-3-methyl- experimentally?

- Methodological Answer :

- LogP : Use shake-flask method with octanol/water partitioning followed by HPLC-UV quantification .

- Solubility : Perform saturation solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., ACD/Labs or ChemAxon software) to identify discrepancies .

Q. What spectroscopic techniques are most effective for distinguishing Urea, 1,1-dipropyl-3-methyl- from structurally similar derivatives?

- Methodological Answer :

- NMR : H NMR will show distinct chemical shifts for the methyl group (δ ~1.2–1.5 ppm) and urea NH protons (δ ~5–6 ppm, broad). C NMR can differentiate carbonyl carbons (δ ~155–160 ppm) .

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm) and NH stretches (~3200–3400 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Urea, 1,1-dipropyl-3-methyl- across studies?

- Methodological Answer :

- Data Harmonization : Cross-validate experimental conditions (e.g., cell lines, assay protocols) using standardized guidelines (e.g., OECD TG 455 for receptor binding assays).

- Meta-Analysis : Aggregate data from PubMed, SciFinder, and Reaxys, applying statistical tools (e.g., ANOVA or regression analysis) to identify outliers or confounding variables .

Q. What computational strategies are recommended to model the interaction of Urea, 1,1-dipropyl-3-methyl- with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-target complexes.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .

Q. How can researchers assess the environmental fate and degradation pathways of Urea, 1,1-dipropyl-3-methyl- in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Identify metabolites using fragmentation patterns.

- Photolysis : Expose to UV light (λ = 254–365 nm) and analyze by GC-MS to detect volatile byproducts .

Q. What experimental designs are optimal for investigating the compound’s potential as a catalyst or ligand in organometallic reactions?

- Methodological Answer :

- Ligand Screening : Test coordination behavior with transition metals (e.g., Pd, Cu) in model reactions (e.g., Suzuki-Miyaura coupling). Monitor reaction kinetics via in-situ FT-IR or H NMR.

- X-ray Crystallography : Determine crystal structures of metal complexes to confirm binding modes .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in spectroscopic data between synthesized batches of Urea, 1,1-dipropyl-3-methyl-?

- Methodological Answer :

- Comparative Analysis : Use principal component analysis (PCA) on NMR/IR datasets to identify batch-specific impurities.

- Quality Control : Implement strict reaction monitoring (e.g., in-situ PAT tools) and standardized purification protocols .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.